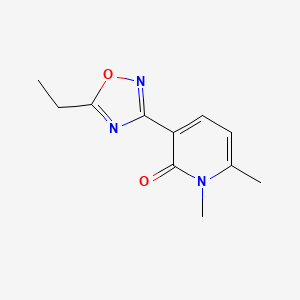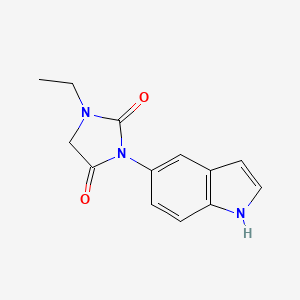
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of the indole ring imparts significant biological activity, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with an appropriate imidazolidine-2,4-dione precursor. One common method involves the reaction of 1-ethyl-1H-indole-5-carboxaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include oxindole derivatives, reduced imidazolidine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, the compound can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-(1H-indol-3-yl)imidazolidine-2,4-dione
- 1-ethyl-3-(1H-indol-7-yl)imidazolidine-2,4-dione
- 1-methyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione
Uniqueness
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities compared to other similar compounds. The position of the ethyl group and the indole moiety can significantly influence the compound’s interaction with biological targets, leading to variations in its pharmacological properties .
Propiedades
IUPAC Name |
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-15-8-12(17)16(13(15)18)10-3-4-11-9(7-10)5-6-14-11/h3-7,14H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYLFVURZVENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)N(C1=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
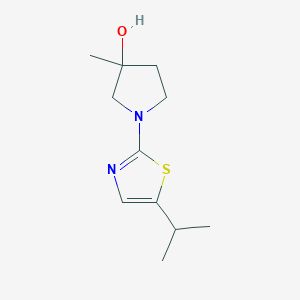
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)
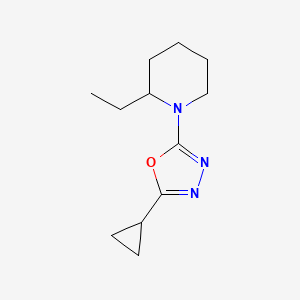
![N-(3-ethyloxolan-3-yl)pyrrolo[1,2-b]pyridazine-7-carboxamide](/img/structure/B7360628.png)
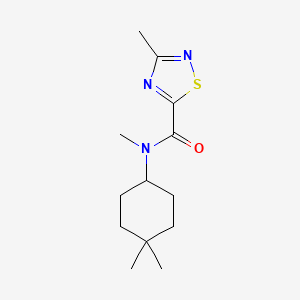
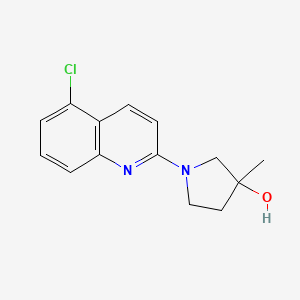
![(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine](/img/structure/B7360644.png)
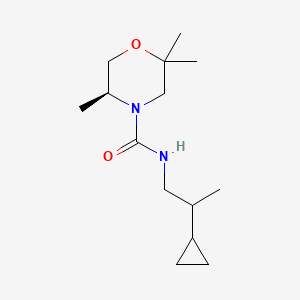
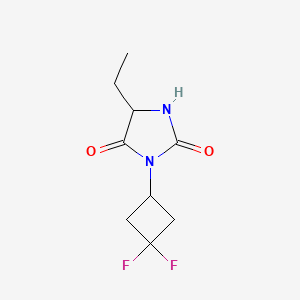
![2-[(3-chloropyridin-4-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B7360678.png)
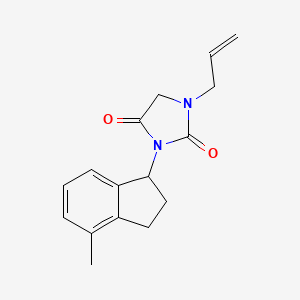
![(7aS)-7a-methyl-2-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7360683.png)
![5-Cyclopropylsulfonyl-5-azaspiro[3.4]octane](/img/structure/B7360698.png)
